Paeonilactone A

Pharmacokinetics Metabolism In Vivo Study

Paeonilactone A (CAS 98751-79-2) is the authentic in vivo circulating metabolite of albiflorin and paeoniflorin—not a prodrug. Using parent glycosides for pharmacological assays bypasses critical gut-microbiota-mediated bioactivation, yielding misleading SAR and PK/PD results. As the dominant plasma metabolite (Cmax ~3× higher than Paeonilactone B), this HPLC≥98% monoterpenoid benzofuran is indispensable for accurate PK profiling, metabolomic dereplication, and quality control of Paeoniae Radix formulations. Procure this standard to validate true API exposure, explore its stereoselective anticancer activity targeting NaCD, and achieve batch-to-batch pharmacopoeial compliance.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 98751-79-2
Cat. No. B029624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaeonilactone A
CAS98751-79-2
Synonymspaeonilactone A
paeonilactone-A
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1C2CC(=O)C(CC2OC1=O)(C)O
InChIInChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1
InChIKeyNODZICYHUGDVAM-IBNKKVAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Procuring Paeonilactone A (CAS 98751-79-2): A Key Monoterpenoid Metabolite for Paeonia-Derived Research


Paeonilactone A (CAS 98751-79-2) is a monoterpenoid benzofuran characterized by the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol [1]. It was first isolated and structurally characterized alongside Paeonilactone B and C from the roots of *Paeonia albiflora* [2]. Unlike the more abundant glycosidic monoterpenes in *Paeonia* species (e.g., paeoniflorin, albiflorin), Paeonilactone A represents a distinct aglycone-like metabolite generated *in vivo* via intestinal bacterial metabolism of its parent compounds [3].

Why Paeonilactone A Cannot Be Substituted with Paeoniflorin or Albiflorin in In Vivo Studies


Substituting Paeonilactone A with its parent glycosides, paeoniflorin or albiflorin, is scientifically unsound for *in vivo* pharmacological modeling. While paeoniflorin and albiflorin are the primary plant-derived compounds, they are prodrugs that undergo extensive biotransformation by gut microbiota. Research has confirmed that after oral administration of albiflorin, the active metabolites in plasma are Paeonilactone A and B [1]. These lactone metabolites exhibit significantly different pharmacokinetic (PK) parameters compared to the parent glycosides. Therefore, using the parent glycosides in an assay would bypass the crucial metabolic activation step and fail to replicate the true systemic exposure profile of the active metabolites, leading to inaccurate structure-activity relationship (SAR) and PK/PD modeling.

Quantifiable Evidence for Selecting Paeonilactone A Over Paeonilactone B


Superior Systemic Exposure of Paeonilactone A Compared to Paeonilactone B In Vivo

Paeonilactone A demonstrates a quantitatively distinct pharmacokinetic (PK) profile compared to its closest structural analog, Paeonilactone B, when generated from a common precursor (albiflorin). In a rat model, the maximum plasma concentration (Cmax) of Paeonilactone A was approximately 3-fold higher than that of Paeonilactone B, and its time to reach Cmax (Tmax) was significantly delayed. This data provides a clear scientific rationale for prioritizing Paeonilactone A when investigating the sustained *in vivo* pharmacological effects of *Paeonia* metabolites [1].

Pharmacokinetics Metabolism In Vivo Study Albiflorin

Reported Stereoselective Antiproliferative Activity Against Cancer Cells

Paeonilactone A has been reported to exhibit stereoselective antiproliferative activity, inhibiting the growth of specific tumor cell lines while sparing normal cells. According to product documentation, it is effective against breast cancer cells but not melanoma cells. This selectivity is proposed to be mediated by the inhibition of sodium carbonate dehydratase (NaCD), an enzyme reportedly elevated in certain tumor cells . While specific IC50 values and a direct comparative dataset against an inactive stereoisomer are not provided in the cited source, the reported stereoselectivity distinguishes it from non-selective cytotoxic agents.

Anticancer Stereoselectivity Cytotoxicity Mechanism of Action

Distinct Metabolic Pathway and Chemical Stability as an Analytical Standard

Paeonilactone A is a direct downstream metabolite in the *in vivo* biotransformation pathway of the major *Paeonia* glycosides, paeoniflorin and albiflorin. It is generated via the action of intestinal bacteria like *Lactobacillus brevis* [1]. In contrast, its structural analog Paeonilactone B is generated in lower quantities and with different kinetics [2]. As a defined, stable aglycone (C10H14O4), Paeonilactone A serves as a superior analytical reference standard compared to the labile glycosidic parent compounds (e.g., paeoniflorin, C23H28O11), which can undergo deglycosylation and other transformations during sample preparation and storage. Paeonilactone A is commercially available with certified purity (HPLC ≥98%) specifically for use as a reference standard [3].

Metabolomics Analytical Chemistry Reference Standard Paeoniflorin

Primary Application Scenarios for Procuring Paeonilactone A


Pharmacokinetic and ADME Studies of *Paeonia* Formulations

Paeonilactone A is an indispensable analytical standard and probe for characterizing the *in vivo* disposition of *Paeonia* extracts or isolated albiflorin/paeoniflorin. Given its role as the primary circulating metabolite with a Cmax 3-fold higher than Paeonilactone B [1], accurate quantification of Paeonilactone A in plasma is critical for establishing PK/PD correlations and determining the true active pharmaceutical ingredient (API) exposure following oral administration.

Investigating Stereoselective Anticancer Mechanisms

Researchers exploring targeted anticancer therapies may procure Paeonilactone A to investigate its reported stereoselective growth inhibition of certain tumor cell lines [1]. Its proposed mechanism of inhibiting sodium carbonate dehydratase (NaCD) represents a distinct pathway warranting further exploration. The compound can be used in *in vitro* assays to confirm and quantify this selective activity and to probe its molecular targets.

Metabolomics and Natural Product Dereplication

As a key biotransformation product of *Paeonia* glycosides, Paeonilactone A is a critical component in metabolomic libraries for the dereplication of bioactive natural products. Its unique MS/MS fragmentation pattern and chromatographic retention time [1] allow for its confident identification in complex biological matrices, including plasma, urine, and tissue homogenates, facilitating the discovery of other bioactive metabolites.

Quality Control and Standardization of *Paeonia* Herbal Products

High-purity Paeonilactone A (HPLC ≥98%) [1] serves as a certified reference standard for the quality control of *Paeoniae Radix* and related formulations. Unlike the parent glycosides which can degrade, Paeonilactone A offers a stable and specific marker for method development and validation, ensuring batch-to-batch consistency and accurate quantification in accordance with pharmacopoeial standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paeonilactone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.